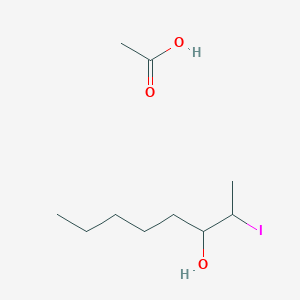
Acetic acid;2-iodooctan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-iodooctan-3-ol is an organic compound that combines the properties of acetic acid and an iodinated alcohol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative The compound 2-iodooctan-3-ol is an iodinated alcohol, which means it contains an iodine atom attached to an octanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-iodooctan-3-ol can be achieved through several methods. One common approach involves the iodination of octanol followed by esterification with acetic acid. The iodination process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom into the octanol molecule. The resulting iodooctanol is then reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced separation techniques to purify the final product. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the compound for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-iodooctan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 2-iodooctan-3-ol can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and oxidizing agents used.
Reduction: The iodine atom can be reduced to form a deiodinated alcohol, which may further react to form other derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, amines, or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce the iodine atom.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-iodooctan-3-one or 2-iodooctanoic acid.
Reduction: Formation of octan-3-ol.
Substitution: Formation of 2-azidooctan-3-ol or 2-thiooctan-3-ol.
Aplicaciones Científicas De Investigación
Acetic acid;2-iodooctan-3-ol has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties due to the presence of iodine, which is known for its disinfectant qualities.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques, as iodine isotopes can be used in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2-iodooctan-3-ol involves its interaction with biological molecules and cellular structures. The iodine atom can form covalent bonds with proteins and nucleic acids, leading to the disruption of cellular functions. This property is particularly useful in antimicrobial applications, where the compound can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. Additionally, the acetic acid component can act as a mild acidulant, further enhancing the compound’s antimicrobial efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-iodooctanol: Similar structure but lacks the acetic acid component.
Octan-3-ol: Similar alcohol backbone but without the iodine atom.
Acetic acid: Simple carboxylic acid without the iodinated alcohol component.
Uniqueness
Acetic acid;2-iodooctan-3-ol is unique due to the combination of acetic acid and an iodinated alcohol. This combination imparts distinct chemical properties, such as enhanced reactivity and potential antimicrobial activity, which are not present in the individual components. The presence of both an iodine atom and a carboxylic acid group allows for versatile chemical modifications and applications in various fields.
Propiedades
Número CAS |
89877-10-1 |
|---|---|
Fórmula molecular |
C10H21IO3 |
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
acetic acid;2-iodooctan-3-ol |
InChI |
InChI=1S/C8H17IO.C2H4O2/c1-3-4-5-6-8(10)7(2)9;1-2(3)4/h7-8,10H,3-6H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
GEHJVPJWKGRMNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(C)I)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
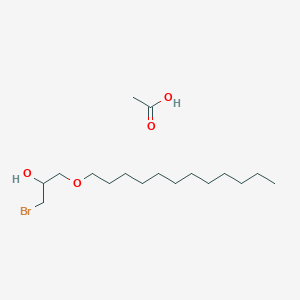
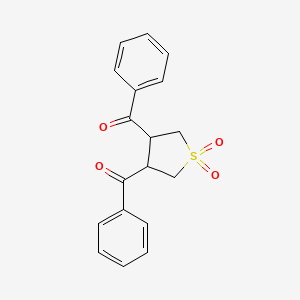
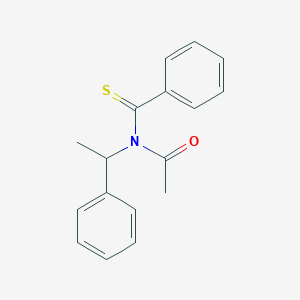
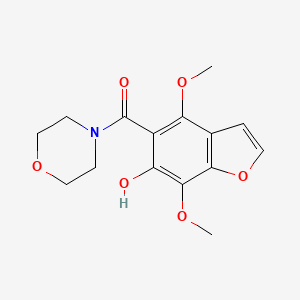
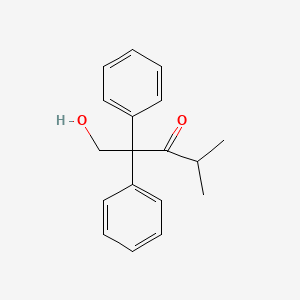
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
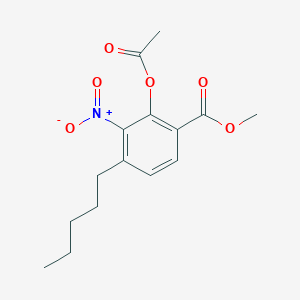
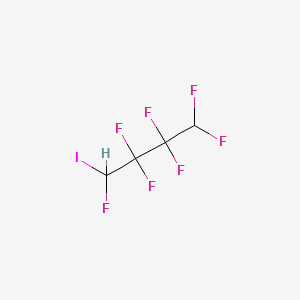
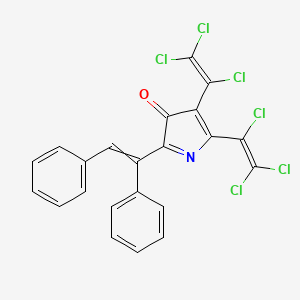
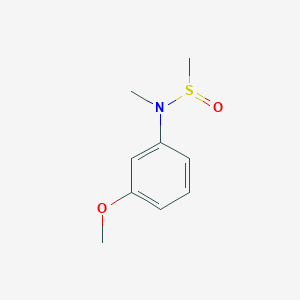
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
